4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and quinoxaline ring system, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. This reaction is carried out under refluxing conditions in dioxane, leading to the formation of the desired pyrazoloquinoxaline derivatives . The yields of these reactions are generally high, ranging from 61% to 84%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: For potential oxidation reactions.
Reducing Agents: For potential reduction reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted pyrazoloquinoxaline derivatives .
Scientific Research Applications
4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antiviral and antimicrobial agent.
Biological Research: The compound is used to investigate the biological activities of pyrazoloquinoxalines, including their interactions with various biological targets.
Material Science: Pyrazoloquinoxalines are explored for their potential use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it has been shown to downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceosome, and DNA repair . These interactions contribute to its biological activities, including its potential antiviral and antimicrobial effects.
Comparison with Similar Compounds
4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar fused ring systems and are studied for their optical properties and biological activities.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds are also known for their antiviral and antimicrobial activities.
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates: These derivatives are used as scaffolds for the design of biologically active substances.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H8ClN3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-chloro-8-methylpyrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-2-3-8-10(6-7)15-9(4-5-13-15)11(12)14-8/h2-6H,1H3 |
InChI Key |
MFTVEWKAIGLDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=CC=NN32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.